molecular formula C18H15NO3 B2738406 Phthalimide, N-(3-benzoylpropyl)- CAS No. 7347-68-4

Phthalimide, N-(3-benzoylpropyl)-

Cat. No. B2738406
CAS RN: 7347-68-4
M. Wt: 293.322
InChI Key: DUDLNCUEDXJSME-UHFFFAOYSA-N
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Description

Phthalimide is an organic compound with the formula C6H4(CO)2NH . It is the imide derivative of phthalic anhydride and is a sublimable white solid that is slightly soluble in water but more so upon addition of base . It is used as a precursor to other organic compounds as a masked source of ammonia .


Synthesis Analysis

The most common synthesis of phthalimides involves the dehydrative condensation of phthalic anhydride at high temperatures with primary amines . When the amine is not readily accessible, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides are popular alternative approaches .


Molecular Structure Analysis

Phthalimides are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . They are π-conjugated small molecules with bithiophene-phthalimide backbones bearing alkyl chains of different symmetry, length, and branching character .


Chemical Reactions Analysis

Phthalimide is readily deprotonated by hydroxide to give the corresponding anion, this reacts with bromine to give the N-bromophthalimide product . Gabriel Phthalimide Synthesis is a method of obtaining primary aliphatic amines. In this reaction, phthalimide is converted into its potassium salt by treatment with alcoholic KOH .


Physical And Chemical Properties Analysis

Phthalimides are stable and have melting and crystallization points in the 200–300 °C range typical of rod-like small π-conjugated molecules . The Phthalimide group is the most acidic site and hydroxide is the strongest base .

Scientific Research Applications

Anti-Microbial Activity

Phthalimide derivatives have been synthesized and evaluated for their in vitro anti-microbial activities . For instance, a derivative known as (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione showed remarkable anti-microbial activity. Its activity against Bacillus subtilis was even higher than standard antibiotics like ampicillin, cefotaxime, and gentamicin .

Anti-Oxidant Activity

Some phthalimide derivatives have shown anti-oxidant activity. Compounds such as 2-[4-(4-ethyl-3-methyl-5-thioxo-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione and 2-[4-(3-methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione have been found to possess this property .

Anti-Inflammatory Activity

Phthalimide derivatives have also been evaluated for their anti-inflammatory activities. A compound known as 4-(N’-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide showed the highest in vitro anti-inflammatory activity among the tested compounds .

Antineoplastic Activities

Phthalimido-thiazolidine-2-4-dione derivatives have been synthesized and evaluated for their antineoplastic activities against cancer cells . One of the synthesized compounds, FT-12, exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells .

Antiviral Activity

Molecular docking studies have been conducted on synthesized materials against the SARS Coronavirus Main Proteinase (3CLpro) to study the antiviral activity of these compounds .

Anticancer Activity

Molecular docking studies were also conducted against the Human Progesterone Receptor to study the anticancer activity of these compounds .

Future Directions

The combination of pharmacophoric nuclei with different targets has been a strategy for the development of new drugs aimed at improving cancer treatment . A series of ten novel phthalimido-thiazolidine-2-4-dione derivatives were synthesized by two different synthetic routes . The results suggest that phthalimido-thiazolidine derivatives may be useful in cancer therapy .

properties

IUPAC Name

2-(4-oxo-4-phenylbutyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-16(13-7-2-1-3-8-13)11-6-12-19-17(21)14-9-4-5-10-15(14)18(19)22/h1-5,7-10H,6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDLNCUEDXJSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phthalimide, N-(3-benzoylpropyl)-

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